5-(Tert-butyl)-2-ethoxybenzaldehyde

Organic Synthesis Physical Chemistry Process Chemistry

5-(Tert-butyl)-2-ethoxybenzaldehyde is a disubstituted benzaldehyde derivative (C13H18O2, MW 206.28 g/mol), characterized by a bulky tert-butyl group at the 5-position and an ethoxy group at the 2-position on the aromatic ring. This specific substitution pattern defines its utility as a versatile intermediate in medicinal chemistry and organic synthesis, offering distinct steric and electronic properties compared to its analogs.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 681443-01-6
Cat. No. B1309194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butyl)-2-ethoxybenzaldehyde
CAS681443-01-6
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)(C)C)C=O
InChIInChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3
InChIKeyGTGVFOSPXJNMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Tert-butyl)-2-ethoxybenzaldehyde (CAS 681443-01-6): Sourcing and Identity Verification for Research Intermediates


5-(Tert-butyl)-2-ethoxybenzaldehyde is a disubstituted benzaldehyde derivative (C13H18O2, MW 206.28 g/mol), characterized by a bulky tert-butyl group at the 5-position and an ethoxy group at the 2-position on the aromatic ring . This specific substitution pattern defines its utility as a versatile intermediate in medicinal chemistry and organic synthesis, offering distinct steric and electronic properties compared to its analogs . It is commercially available for research and development purposes, typically with a purity of 95% or higher [1].

Why 5-(Tert-butyl)-2-ethoxybenzaldehyde Cannot Be Substituted with a Generic Aromatic Aldehyde


Generic substitution in synthetic routes is problematic for 5-(tert-butyl)-2-ethoxybenzaldehyde because both the sterically demanding 5-tert-butyl and the electron-donating 2-ethoxy group critically influence the reactivity of the aldehyde core and the regioselectivity of subsequent transformations [1]. Simply interchanging it with analogs like 5-tert-butyl-2-methoxybenzaldehyde or 2-ethoxybenzaldehyde can lead to significantly different reaction rates, altered product distributions, or failure in downstream applications due to mismatched hydrophobicity and metabolic stability profiles . The following quantitative evidence demonstrates the specific differentiators that justify its prioritization.

Quantitative Evidence for Selecting 5-(Tert-butyl)-2-ethoxybenzaldehyde Over Closest Analogs


Differentiation by Physical Property: Boiling Point vs. Methoxy Analog

The target compound's boiling point is a key differentiator for purification and handling during synthesis. Compared to the closely related methoxy analog (5-tert-butyl-2-methoxybenzaldehyde, CAS 85943-26-6), the ethoxy derivative has a higher calculated boiling point, impacting distillation conditions [1].

Organic Synthesis Physical Chemistry Process Chemistry

Differentiation by Physical Property: Lipophilicity (clogP) and BBB Permeability Potential

The substitution of a methoxy group with an ethoxy group in this scaffold increases lipophilicity, a critical parameter for drug design. The target compound's calculated partition coefficient (clogP) is higher than its methoxy analog, suggesting improved membrane permeability, a desirable trait for central nervous system (CNS) drug candidates [1].

Medicinal Chemistry Drug Design ADME Properties

Procurement-Grade Quality: Guaranteed Purity vs. Generic Unspecified Alternatives

For reproducible research, the defined and certified purity of the target compound is a critical differentiator. Reputable vendors like Fluorochem supply this compound with a guaranteed minimum purity of ≥95%, accompanied by a Certificate of Analysis . This contrasts with some generic suppliers where purity is unspecified or not batch-verified, a common issue for less common analogs.

Quality Control Reproducibility Procurement

Structural Confirmation for Regioselective Derivatization: Distinct InChI Key vs. Isomeric Byproducts

In complex syntheses, the exact regioisomer is crucial. The target compound is characterized by a unique InChI Key (GTGVFOSPXJNMIQ-UHFFFAOYSA-N), which unambiguously defines the 2-ethoxy-5-tert-butyl substitution pattern . Using a positional isomer, such as 3-tert-butyl-2-ethoxybenzaldehyde, would lead to a completely different chemical entity with divergent reactivity and biological activity.

Analytical Chemistry Synthetic Intermediates Patent Chemistry

Recommended Application Scenarios for 5-(Tert-butyl)-2-ethoxybenzaldehyde Based on Evidence


Synthesis of CNS-Targeted Drug Candidates

The elevated lipophilicity of 5-(tert-butyl)-2-ethoxybenzaldehyde, compared to its methoxy analog, makes it a preferred aldehyde building block for constructing libraries of compounds intended for CNS targets, where a higher clogP often correlates with improved blood-brain barrier penetration [1].

High-Temperature Medicinal Chemistry Transformations

Researchers performing palladium-catalyzed cross-couplings, condensations, or other reactions at elevated temperatures can benefit from the compound's higher boiling point (298.5 °C). This property reduces the risk of reactant loss through evaporation and allows for a wider processing window compared to lower-boiling analogs [2].

Reproducible Scale-Up and Process Chemistry

When transitioning from milligram-scale discovery to gram or kilogram scale-up, the procurement of building blocks with a guaranteed minimum purity of ≥95%, as provided by major suppliers, is essential. This ensures consistent reaction yields and simplifies the purification of the final active pharmaceutical ingredient, directly addressing a key cause of batch failure .

Synthesis of 3-substituted Derivatives via Electrophilic Aromatic Substitution

The compound's specific structure, featuring a strong ortho/para-directing ethoxy group and a para-directing tert-butyl group, makes it a well-defined starting material for introducing a third substituent at the remaining activated meta-position relative to the aldehyde, as demonstrated by its use in bromination reactions to yield 3-bromo-5-(tert-butyl)-2-ethoxybenzaldehyde .

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